Astilbin

Description

This compound has been reported in Neolitsea aurata, Hymenaea martiana, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

dihydroflavonol from Kohki tea processed from Engelhardtia chrysolepis (huang-qui); this compound is the (2R-trans)-isomer; neoisothis compound is the (2S-cis)-isomer and is Sweetening Agents; isothis compound is the (2R-cis)-isomer; structure in first source;

Properties

IUPAC Name |

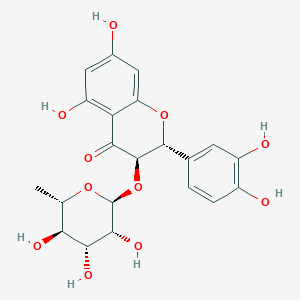

(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZROGCCBNZBKLEL-MPRHSVQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501019948 | |

| Record name | Astilbin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Astilbin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

29838-67-3 | |

| Record name | Astilbin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29838-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Astilbin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029838673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Astilbin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-3,4-dihydro-2H-chromen-3-yl 6-deoxy-α-L-mannopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Astilbin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

179 - 180 °C | |

| Record name | Astilbin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Astilbin: A Comprehensive Technical Guide on its Natural Sources, Discovery, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astilbin, a dihydroflavonol glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and immunomodulatory effects. This technical guide provides an in-depth overview of this compound, focusing on its natural distribution, discovery, and the molecular pathways it modulates. Quantitative data on its prevalence in various botanical sources are systematically presented, alongside detailed experimental protocols for its extraction, isolation, and analysis. Furthermore, this document visualizes key signaling pathways influenced by this compound, offering a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

This compound, chemically known as (2R,3R)-taxifolin-3-O-α-L-rhamnoside, is a flavonoid first isolated in 1950 from the rhizome of Astilbe odontophylla.[1] It is a glycoside of taxifolin, where a rhamnose sugar moiety is attached at the 3-position.[2] This natural compound has been identified in a variety of plant species and has been a subject of extensive research due to its promising therapeutic properties.[3][4] This guide aims to consolidate the current knowledge on this compound, providing a technical foundation for further research and development.

Chemical Properties

This compound is a flavanone glycoside with the chemical formula C21H22O11 and a molecular weight of 450.4 g/mol .[2] It is a stereoisomer of neothis compound, neoisothis compound, and isothis compound.[1] The stability of this compound is influenced by factors such as temperature, pH, and the presence of metal ions.[1][5] It is known to undergo isomerization and decomposition under certain conditions.[5]

| Property | Value | Reference |

| Molecular Formula | C21H22O11 | [2] |

| Molecular Weight | 450.4 g/mol | [2] |

| Melting Point | 179 - 180 °C | [2] |

| Water Solubility (25 °C) | 132.72 µg/mL | [6][7] |

Natural Sources and Discovery

This compound is distributed across a range of plant families. While its initial discovery was from Astilbe odontophylla, subsequent research has identified several other significant natural sources.[1][8] The rhizome of Smilax glabra and the leaves of Engelhardtia chrysolepis (processed into Kohki tea) are particularly rich in this compound.[5][8][9]

| Plant Species | Family | Plant Part | Reported this compound Content | Reference |

| Smilax glabra Roxb. | Smilacaceae | Rhizome | >0.45% (in some samples, 11.5 to 47.6 mg/g) | [10] |

| Engelhardtia roxburghiana Wall. | Juglandaceae | Leaves | ~4% (including isomers) | [10] |

| Hypericum perforatum (St. John's Wort) | Clusiaceae | Aerial parts | Present | [8] |

| Dimorphandra mollis | Fabaceae | - | Present | [8] |

| Harungana madagascariensis | Hypericaceae | Leaves | Present | [8] |

| Astilbe thunbergii | Saxifragaceae | Rhizome | Present | [8] |

| Hymenaea martiana | Fabaceae | Bark | Present | [8] |

| Lysiphyllum strychnifolium | Fabaceae | Stems | 2.20 ± 0.06 % (w/w) | [11] |

| Certain Wines | - | - | Present | [8] |

Experimental Protocols

Extraction of this compound from Smilax glabra Rhizome

This protocol describes an optimized ultrasonic-assisted extraction method.[12][13][14]

Materials and Equipment:

-

Dried and powdered Smilax glabra rhizome

-

60% Methanol in water (v/v)

-

Ultrasonic bath

-

Volumetric flasks

-

Filter paper (e.g., Whatman No. 1)

-

Rotary evaporator

Procedure:

-

Weigh a precise amount of the powdered rhizome (e.g., 1.0 g).

-

Transfer the powder to a suitable flask.

-

Add a specific volume of 60% methanol (e.g., 50 mL).

-

Place the flask in an ultrasonic bath and sonicate for a defined period (e.g., 30-40 minutes) at a controlled temperature.[12][15]

-

After sonication, allow the mixture to cool to room temperature.

-

Filter the extract through filter paper to remove solid plant material.

-

Collect the filtrate. For a higher yield, the residue can be re-extracted.

-

Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure to obtain the crude extract.

Isolation of this compound by Column Chromatography

This protocol outlines a general procedure for the purification of this compound from a crude plant extract.[16]

Materials and Equipment:

-

Crude this compound extract

-

Silica gel 60 for column chromatography

-

Glass chromatography column

-

Solvent system (e.g., a gradient of ethyl acetate and methanol)

-

Fraction collector

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

Procedure:

-

Prepare a slurry of silica gel in the initial, least polar mobile phase.

-

Pack the chromatography column with the silica gel slurry.

-

Dissolve the crude extract in a minimal amount of the mobile phase and adsorb it onto a small amount of silica gel.

-

Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

-

Begin elution with the solvent system, starting with the least polar mixture and gradually increasing the polarity.

-

Collect fractions of the eluate using a fraction collector.

-

Monitor the separation by spotting fractions onto TLC plates, developing them in an appropriate solvent system, and visualizing the spots under a UV lamp.

-

Combine the fractions containing pure this compound, as determined by TLC comparison with a standard.

-

Evaporate the solvent from the combined fractions to yield purified this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol details a validated HPLC method for the quantitative analysis of this compound.[12][13][17]

Instrumentation and Conditions:

-

HPLC System: An Agilent 1260 HPLC system or equivalent, equipped with a diode array detector (DAD) or UV detector.[17]

-

Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).[17]

-

Mobile Phase: A gradient of methanol and water (containing 0.1% acetic acid) is often used.[17] An isocratic system of 25% acetonitrile and 75% water (with 0.1% acetic acid) has also been reported.[17]

-

Flow Rate: 1.0 mL/min.[17]

-

Column Temperature: 40 °C.[17]

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the accurately weighed sample extract in the mobile phase and filter it through a 0.45 µm syringe filter.

-

Analysis: Inject equal volumes of the standard solutions and the sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways, primarily those involved in inflammation and immune responses.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to suppress the activation of the Nuclear Factor-kappa B (NF-κB) pathway.[18][19] This is a critical pathway in the inflammatory response, responsible for the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[18] this compound can inhibit key elements in this pathway, including IKKβ and the NF-κB p65 subunit, as well as the upstream adaptor MyD88 in Toll-like receptor (TLR) signaling.[18]

Modulation of the MAPK and PI3K/Akt Signaling Pathways

This compound also influences the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.[19][20][21] The MAPK pathways, including ERK1/2 and JNK, are involved in cellular responses to stress and cytokines.[19] The PI3K/Akt pathway is crucial for cell survival and proliferation. This compound has been shown to suppress the phosphorylation of key proteins in these pathways, thereby reducing inflammatory responses.[20][21]

References

- 1. the-natural-source-physicochemical-properties-biological-activities-and-metabolism-of-astilbin - Ask this paper | Bohrium [bohrium.com]

- 2. This compound | C21H22O11 | CID 119258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound: A PROMISING UNEXPLORED COMPOUND WITH MULTIDIMENSIONAL MEDICINAL AND HEALTH BENEFITS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The natural source, physicochemical properties, biological activities and metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A Comparison of Solubility, Stability, and Bioavailability between this compound and Neothis compound Isolated from Smilax glabra Rhizoma [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. The natural source, physicochemical properties, biological activities and metabolism of this compound | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. thaiscience.info [thaiscience.info]

- 12. researchgate.net [researchgate.net]

- 13. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]

- 14. Determination of this compound in dietary supplements containing Smilax glabra using high-performance liquid chromatography [vjfc.nifc.gov.vn]

- 15. Optimization of this compound Extraction from the Rhizome of Smilax glabra, and Evaluation of Its Anti-Inflammatory Effect and Probable Underlying Mechanism in Lipopolysaccharide-Induced RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isolation and in vitro antibacterial activity of this compound, the bioactive flavanone from the leaves of Harungana madagascariensis Lam. ex Poir. (Hypericaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Comparison of Solubility, Stability, and Bioavailability between this compound and Neothis compound Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound from Smilax glabra Roxb. Attenuates Inflammatory Responses in Complete Freund's Adjuvant-Induced Arthritis Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. This compound Activates the Reactive Oxidative Species/PPARγ Pathway to Suppress Effector CD4+ T Cell Activities via Direct Binding With Cytochrome P450 1B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | this compound Activates the Reactive Oxidative Species/PPARγ Pathway to Suppress Effector CD4+ T Cell Activities via Direct Binding With Cytochrome P450 1B1 [frontiersin.org]

The Immunomodulatory Mechanisms of Astilbin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astilbin, a natural dihydroflavonoid, has garnered significant attention for its potent anti-inflammatory and immunomodulatory properties. Extracted from various medicinal plants, including Smilax glabra, it has been traditionally used in the management of inflammatory and autoimmune conditions. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on various immune cells. It is designed to serve as a comprehensive resource for researchers and professionals in the fields of immunology and drug development, offering detailed insights into signaling pathways, quantitative data on its effects, and methodologies for key experimental procedures.

Core Mechanism of Action Across Immune Cells

This compound's immunomodulatory effects are multifaceted, targeting several key immune cell types, including T cells, macrophages, and dendritic cells. Its action is primarily centered around the inhibition of pro-inflammatory signaling pathways and the modulation of cytokine production, ultimately leading to a dampening of the inflammatory response.

T Cell Modulation

This compound significantly impacts T cell function, particularly by suppressing the differentiation and activity of pro-inflammatory T helper subsets.

-

Inhibition of Th17 Cell Differentiation: this compound has been shown to inhibit the differentiation of Th17 cells, a key driver of many autoimmune diseases. This is achieved through the inhibition of the Janus kinase 3/Signal Transducer and Activator of Transcription 3 (Jak3/Stat3) signaling pathway.[1][2][3] By downregulating the phosphorylation of Jak3 and Stat3, this compound reduces the expression of the master transcriptional regulator for Th17 cells, RORγt.[2][3] Concurrently, it upregulates the expression of the Stat3 inhibitor, Suppressor of Cytokine Signaling 3 (SOCS3).[1][2]

-

Suppression of Effector CD4+ T Cell Activity: this compound suppresses the function of effector CD4+ T cells by activating the Reactive Oxygen Species (ROS)/Peroxisome Proliferator-Activated Receptor gamma (PPARγ) pathway.[4][5] This is initiated by the direct binding of this compound to Cytochrome P450 1B1 (CYP1B1), leading to the production of cytoplasmic ROS.[4][5] The subsequent activation of PPARγ triggers downstream signaling cascades, including the PPARγ/SOCS3, PPARγ/Phosphatase and Tensin Homolog (PTEN), and PPARγ/AMP-activated protein kinase (AMPK) pathways.[4][5][6] These events culminate in the downregulation of key signaling molecules such as STAT3, Nuclear Factor-kappa B (NF-κB), Akt, p38 Mitogen-Activated Protein Kinase (MAPK), and mammalian Target of Rapamycin (mTOR).[4][5]

Macrophage Regulation

This compound exhibits potent anti-inflammatory effects on macrophages by inhibiting the production of inflammatory mediators.

-

Inhibition of Pro-inflammatory Mediators: In lipopolysaccharide (LPS)-stimulated macrophages, this compound significantly suppresses the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[7] This is achieved by inhibiting the activation of the NF-κB and MAPK signaling pathways.[7]

-

Induction of M2 Macrophage Polarization: Recent studies suggest that this compound can promote the polarization of macrophages towards an anti-inflammatory M2 phenotype. This is mediated through the Prostaglandin-Endoperoxide Synthase 2 (PTGS2)-mediated pathway.[8][9]

Dendritic Cell Inhibition

This compound modulates the function of dendritic cells (DCs), which are critical for initiating adaptive immune responses.

-

Inhibition of DC Maturation and Activation: this compound has been shown to inhibit the maturation and activation of bone marrow-derived dendritic cells (BMDCs).[10][11][12] This inhibitory effect is likely mediated through the Toll-like receptor 7 (TLR7)/Myeloid differentiation primary response 88 (MyD88) signaling pathway.[10] By suppressing DC maturation, this compound subsequently dampens the activation of the pro-inflammatory DC-Th17 inflammation axis.[10][11]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound on various immune cell parameters.

Table 1: Inhibitory Concentrations of this compound

| Cell Type | Parameter | IC50 Value | Reference |

| CD4+ T cells | Viability | 181 µg/mL | [4] |

Table 2: Effects of this compound on Cytokine Production

| Cell Type/Model | Cytokine | Effect | Concentration/Dose | Reference |

| Effector CD4+ T cells | TNF-α | Substantial inhibition (dose-dependent) | Varied doses | [4] |

| Effector CD4+ T cells | IFN-γ | Weak downregulation | Varied doses | [4] |

| IMQ-induced psoriasis model | IL-17A, TNF-α, IL-6, IFN-γ, IL-2 | Ameliorated elevations | 25 to 50 mg/kg | [1][2] |

| LPS-induced RAW264.7 cells | TNF-α | Significant suppression | Non-cytotoxic concentrations | [7] |

| LPS-induced RAW264.7 cells | IL-6 | No effect | Non-cytotoxic concentrations | [7] |

| CFA-induced arthritis rats | TNF-α, IL-1β, IL-6 | Significant reduction in serum levels | 5.7 mg/kg | [13] |

| IL-17-stimulated HaCaT cells | TNF-α, IFN-γ, IL-1β, IL-6, IL-17, IL-23, IL-36, IL-22 | Dose-dependent suppression | Varied concentrations | [14][15] |

| IL-17-stimulated HaCaT cells | IL-13 | Enhanced secretion | Varied concentrations | [15] |

Table 3: Effects of this compound on Protein Expression

| Cell Type/Model | Protein | Effect | Reference |

| Th17 cells | p-Jak3, p-Stat3 | Inhibition | [1][2][3] |

| Psoriatic lesions | SOCS3 | Upregulation | [1][2] |

| CD4+ T cells | PPARγ, PTEN, p-AMPK, SOCS3 | Activation/Induction | [4][5] |

| CD4+ T cells | p-Akt, p-NF-κB p65, p-p38 | Decreased | [4][5] |

| Human OA chondrocytes | MyD88, TRAF-6, IRAK-1 | Reversal of LPS-induced increase | [16] |

| Arthritic rats | MyD88, IKKβ, p65 | Decreased expression | [13] |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound in immune cells.

References

- 1. This compound inhibits Th17 cell differentiation and ameliorates imiquimod-induced psoriasis-like skin lesions in BALB/c mice via Jak3/Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | this compound Activates the Reactive Oxidative Species/PPARγ Pathway to Suppress Effector CD4+ T Cell Activities via Direct Binding With Cytochrome P450 1B1 [frontiersin.org]

- 5. This compound Activates the Reactive Oxidative Species/PPARγ Pathway to Suppress Effector CD4+ T Cell Activities via Direct Binding With Cytochrome P450 1B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. This compound improves the therapeutic effects of mesenchymal stem cells in AKI-CKD mice by regulating macrophage polarization through PTGS2-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Topical this compound ameliorates imiquimod‐induced psoriasis‐like skin lesions in SKH‐1 mice via suppression dendritic cell‐Th17 inflammation axis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Topical this compound ameliorates imiquimod-induced psoriasis-like skin lesions in SKH-1 mice via suppression dendritic cell-Th17 inflammation axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound from Smilax glabra Roxb. Attenuates Inflammatory Responses in Complete Freund's Adjuvant-Induced Arthritis Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound Alleviates IL-17-Induced Hyperproliferation and Inflammation in HaCaT Cells via Inhibiting Ferroptosis Through the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound prevents osteoarthritis development through the TLR4/MD‐2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Stereoisomers of Astilbin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astilbin, a dihydroflavonol glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and immunomodulatory effects. This technical guide provides a comprehensive overview of the molecular structure of this compound and its stereoisomers, presenting key physicochemical and biological data, detailed experimental protocols, and visualizations of its molecular interactions.

This compound, chemically known as (2R,3R)-taxifolin-3-O-rhamnoside, is a flavanonol, a type of flavonoid.[1] Its structure is characterized by a C6-C3-C6 flavonoid skeleton with a rhamnose sugar moiety attached at the C3 position. The stereochemistry at the C2 and C3 positions of the C-ring is crucial, giving rise to four distinct stereoisomers. These are this compound ((2R,3R)-trans), neothis compound ((2S,3S)-trans), isothis compound ((2R,3S)-cis), and neoisothis compound ((2S,3R)-cis).[1] The spatial arrangement of the substituents at these chiral centers significantly influences the molecule's biological activity and physicochemical properties.

Molecular Structure and Stereoisomers of this compound

The core structure of this compound is based on the dihydroflavonol taxifolin, to which a rhamnose group is glycosidically linked. The IUPAC name for this compound is (2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one.[2][3] Its chemical formula is C21H22O11, and it has a molecular weight of approximately 450.4 g/mol .[2]

The four stereoisomers of this compound arise from the two chiral centers at the C2 and C3 positions of the dihydroflavonol core. The relationship between these stereoisomers is depicted in the diagram below. This compound and neothis compound are enantiomers of each other, as are isothis compound and neoisothis compound. The relationship between this compound/neothis compound and isothis compound/neoisothis compound is that of diastereomers.

Physicochemical and Biological Properties

The stereochemical differences between the this compound isomers lead to variations in their physical, chemical, and biological properties. A summary of available quantitative data is presented in the tables below.

Table 1: Physicochemical Properties of this compound and its Stereoisomers

| Property | This compound | Neothis compound | Neoisothis compound | Isothis compound |

| Molecular Formula | C21H22O11[2] | C21H22O11 | C21H22O11[2] | C21H22O11 |

| Molecular Weight ( g/mol ) | 450.4[2] | 450.4 | 450.4[2] | 450.4 |

| Water Solubility (µg/mL at 25°C) | 132.72[1] | 217.16[1] | Data not available | Data not available |

| Log P (Octanol/Water) | 1.09 (in SIF)[1] | 0.98 (in SIF)[1] | Data not available | Data not available |

| Absolute Bioavailability (%) | 0.30[1] | 0.28[1] | Data not available | Data not available |

SIF: Simulated Intestinal Fluid

Table 2: Comparative Biological Activity of this compound Stereoisomers

| Biological Target | This compound (IC50, µM) | Neothis compound (IC50, µM) | Isothis compound (IC50, µM) | Neoisothis compound |

| CYP3A4 Inhibition | 2.63 | 6.51 | 3.03 | Data not available |

| CYP2D6 Inhibition | 14.16 | 1.48 | 11.87 | Data not available |

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects through the modulation of several key signaling pathways. Two of the most well-documented are the Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway.

Nrf2 Antioxidant Response Pathway

This compound has been shown to activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.

NF-κB Inflammatory Pathway

This compound is a potent inhibitor of the NF-κB (Nuclear Factor-kappa B) signaling pathway, a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. There, it induces the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6. This compound can inhibit this pathway by preventing the degradation of IκB, thereby keeping NF-κB inactive in the cytoplasm.

Experimental Protocols

Isolation and Purification of this compound Stereoisomers

A novel and simple method for the preparative separation of this compound and neothis compound from Rhizoma Smilacis Glabrae (RSG) has been developed based on the isomerization of this compound.[3] By controlling the isomerization conditions, this compound and neothis compound can be used as the initial reactants to produce neoisothis compound and isothis compound, respectively.[3]

Experimental Workflow for this compound Stereoisomer Separation

Evaluation of Anti-inflammatory Activity

The following protocol is adapted from a study on the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-induced RAW264.7 macrophages.

-

Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Viability Assay (MTT): Cells are seeded in 96-well plates and treated with various concentrations of this compound for 24 hours. MTT solution is added, and after incubation, the formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm.

-

Nitric Oxide (NO) Production Assay: Cells are pre-treated with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours. The nitrite concentration in the culture supernatant is measured using the Griess reagent.

-

Cytokine Measurement (ELISA): The levels of TNF-α and IL-6 in the culture supernatants are quantified using commercial ELISA kits according to the manufacturer's instructions.

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from cells, and cDNA is synthesized. qRT-PCR is performed to measure the mRNA expression levels of iNOS, TNF-α, and IL-6, with GAPDH used as an internal control.

Determination of Physicochemical Properties

The following protocols are based on a comparative study of this compound and neothis compound.[1]

-

Solubility Test: An excess amount of the this compound stereoisomer is added to water and shaken at 25°C for 72 hours. The suspension is filtered, and the concentration of the dissolved compound in the filtrate is determined by HPLC.[1]

-

Oil-Water Distribution Coefficient (Log P) Measurement: The stereoisomer is dissolved in either simulated gastric fluid (SGF) or simulated intestinal fluid (SIF). An equal volume of n-octanol is added, and the mixture is shaken vigorously. The concentration of the compound in both the aqueous and octanol phases is determined by HPLC, and the log P value is calculated.[1]

-

Stability Test: The stereoisomer is incubated in SGF and SIF at 37°C. Aliquots are taken at different time points, and the remaining concentration of the parent compound is determined by HPLC.[1]

Conclusion

This compound and its stereoisomers represent a promising class of natural compounds with significant therapeutic potential. Their biological activity is intrinsically linked to their specific stereochemistry, which influences their physicochemical properties and interactions with biological targets. This guide provides a foundational understanding of the molecular structure, properties, and mechanisms of action of this compound and its isomers, offering valuable insights for researchers and professionals in the field of drug discovery and development. Further research is warranted to fully elucidate the therapeutic potential of each stereoisomer and to develop strategies to optimize their delivery and efficacy.

References

- 1. A Comparison of Solubility, Stability, and Bioavailability between this compound and Neothis compound Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neoisothis compound | C21H22O11 | CID 10114809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isomerization of this compound and its application for preparation of the four stereoisomers from Rhizoma Smilacis Glabrae - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Astilbin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astilbin is a dihydroflavonol, a type of flavonoid, found in a variety of plants, including the rhizome of Smilax glabra, Engelhardtia roxburghiana, and in processed foods like wine.[1] It has garnered significant attention in the scientific community for its diverse pharmacological activities. Numerous preclinical studies have provided evidence of its potent anti-inflammatory, antioxidant, immunomodulatory, and anticancer properties.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its quantitative data, experimental methodologies, and the molecular signaling pathways it modulates. The information presented here is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Pharmacodynamics: Mechanism of Action and Biological Activities

This compound exerts its pharmacological effects through the modulation of multiple key signaling pathways and biological processes. Its primary activities include anti-inflammatory, antioxidant, and immunomodulatory effects.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in various in vitro and in vivo models. It has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[4][5] The underlying mechanisms of its anti-inflammatory action involve the inhibition of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[6][7]

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Cell Line | Inflammatory Stimulus | Measured Parameter | IC50 Value | Reference |

| RAW 264.7 macrophages | Lipopolysaccharide (LPS) | NO Production | Not explicitly stated, but significant inhibition observed at various concentrations. | [8] |

| RAW 264.7 macrophages | Lipopolysaccharide (LPS) | TNF-α Production | Not explicitly stated, but significant inhibition observed at various concentrations. | [8] |

| RAW 264.7 macrophages | Lipopolysaccharide (LPS) | PGE2 Production | Not explicitly stated, but significant inhibition observed at various concentrations. | [8] |

Antioxidant Activity

This compound exhibits potent antioxidant activity by scavenging free radicals and reducing oxidative stress.[9][10] Its capacity to donate hydrogen atoms and electrons contributes to its ability to neutralize reactive oxygen species (ROS).[9]

Table 2: Antioxidant Activity of this compound

| Assay | Parameter | Value | Reference |

| DPPH radical scavenging | SC50 | 24.9 µg/ml | [6] |

| DPPH radical scavenging | IC50 | 21.79 µg/ml | [6] |

| DPPH radical scavenging | IC50 | 7.34 ± 0.22 μg/mL | [2] |

| ABTS+ radical scavenging | IC50 | 6.48 ± 1.13 μg/mL | [2] |

| Thiobarbituric acid-reactive species (TBARS) | IC50 | 9.45 µg/ml | [6] |

| MTT cell viability (hepatoprotective effect) | ED50 | 25.25 µg/ml | [6] |

Immunomodulatory Activity

This compound has been shown to modulate the immune system by affecting the function of various immune cells. It can suppress the activity of effector T cells and downregulate the activities of macrophages and dendritic cells.[8] Furthermore, it has been observed to inhibit the differentiation of Th17 cells, which play a crucial role in autoimmune diseases.[11]

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in rats, revealing rapid absorption but poor oral bioavailability.[4][9] This low bioavailability is attributed to its low permeability and solubility.[12]

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC (ng/mL·min) | t1/2 (min) | Absolute Bioavailability (%) | Reference |

| Oral | 12 | 146 ± 79.8 | ~20 | 5546 ± 3061 | 101 ± 35.8 | 1.16 ± 0.695 | [9] |

| Oral | 24 | 384 ± 155 | ~20 | 11510 ± 3245 | 109 ± 25.3 | 1.27 ± 0.379 | [9] |

| Intravenous | 6 | - | - | 216590 ± 30451 | 94.0 ± 46.2 | - | [9] |

Experimental Protocols

LPS-Induced Inflammation in RAW264.7 Macrophages

This in vitro model is widely used to screen for anti-inflammatory activity.

-

Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[1]

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-3 hours).[13][14]

-

Inflammation Induction: Inflammation is induced by adding Lipopolysaccharide (LPS) at a concentration of 20 ng/mL to 1 µg/mL.[14][15]

-

Analysis: After a defined incubation period (e.g., 18-24 hours), the cell culture supernatant is collected to measure the levels of inflammatory mediators like NO (using the Griess reagent), TNF-α, and IL-6 (using ELISA kits).[1][16] Cell viability is assessed using assays like the MTT assay to rule out cytotoxicity.[1]

Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats

This in vivo model is a well-established method for studying rheumatoid arthritis.

-

Animal Model: Female Sprague-Dawley or Wistar rats are commonly used.[12][17]

-

Induction of Arthritis: Arthritis is induced by a single subcutaneous injection of Complete Freund's Adjuvant (CFA) into the plantar surface of the hind paw or the base of the tail.[17][18]

-

Treatment: Oral administration of this compound at a specific dose (e.g., 5.3 mg/kg) is initiated after the induction of arthritis and continued for a defined period (e.g., 21 days).[3]

-

Assessment of Arthritis: The severity of arthritis is evaluated by measuring paw volume, and histological examination of the joints for inflammation and tissue damage.[17]

-

Biochemical Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using ELISA to assess the systemic inflammatory response.[17]

Signaling Pathways Modulated by this compound

This compound's pharmacological effects are mediated through its interaction with several key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In the canonical pathway, stimuli like LPS or TNF-α lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[19][20] this compound has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of inflammatory mediators.[5]

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and other cellular processes. It consists of several parallel cascades, including ERK, JNK, and p38 MAPK. Upon stimulation, a series of protein kinases are sequentially phosphorylated, leading to the activation of transcription factors that regulate the expression of inflammatory genes. This compound has been reported to suppress the phosphorylation of key MAPK proteins, thereby mitigating the inflammatory response.[21]

Caption: this compound's inhibitory effect on the MAPK signaling cascade.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is critical for cytokine signaling. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[22][23] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases. This compound has been shown to interfere with the JAK/STAT pathway, contributing to its immunomodulatory effects.[11]

Caption: this compound's modulation of the JAK/STAT signaling pathway.

Conclusion

This compound is a promising natural compound with a multifaceted pharmacological profile. Its potent anti-inflammatory, antioxidant, and immunomodulatory activities are supported by a growing body of preclinical evidence. The modulation of key signaling pathways such as NF-κB, MAPK, and JAK/STAT underscores its therapeutic potential for a range of diseases, including inflammatory disorders and autoimmune conditions. However, its poor oral bioavailability presents a significant challenge for clinical development. Future research should focus on strategies to enhance its bioavailability and further elucidate its mechanisms of action in various disease models. This technical guide provides a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound.

References

- 1. Silibinin Inhibits LPS-Induced Macrophage Activation by Blocking p38 MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound from Smilax glabra Roxb. Attenuates Inflammatory Responses in Complete Freund's Adjuvant-Induced Arthritis Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ikm.org.my [ikm.org.my]

- 7. Acute oral toxicity and pharmacokinetic study of this compound after oral administration of Phanera strychnifolia stem extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Ciclamilast Ameliorates Adjuvant-Induced Arthritis in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound from Smilax glabra Roxb. Attenuates Inflammatory Responses in Complete Freund's Adjuvant-Induced Arthritis Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 20. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | this compound Activates the Reactive Oxidative Species/PPARγ Pathway to Suppress Effector CD4+ T Cell Activities via Direct Binding With Cytochrome P450 1B1 [frontiersin.org]

- 22. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 23. creative-diagnostics.com [creative-diagnostics.com]

Astilbin: A Technical Guide for Autoimmune Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astilbin, a dihydroflavonol glycoside, has garnered significant attention in the scientific community for its potent immunomodulatory and anti-inflammatory properties. Extracted from the rhizome of Smilax glabra, this natural compound has been traditionally used in Chinese medicine and is now being rigorously investigated for its therapeutic potential in a range of autoimmune diseases. This technical guide provides an in-depth overview of the current research on this compound, focusing on its mechanisms of action, relevant signaling pathways, and detailed experimental protocols to facilitate further investigation by researchers and drug development professionals. The information presented herein is a synthesis of preclinical data from various in vivo and in vitro studies, offering a comprehensive resource for exploring this compound as a promising candidate for the treatment of autoimmune disorders.

Mechanism of Action

This compound exerts its immunomodulatory effects by targeting multiple components of the immune system. Its primary mechanism involves the regulation of T cell differentiation and function, particularly by suppressing the pro-inflammatory T helper 17 (Th17) cells and promoting the activity of regulatory T cells (Tregs). This dual action helps to restore immune homeostasis, which is often disrupted in autoimmune conditions. Furthermore, this compound has been shown to inhibit the activation and function of other key immune cells, including B cells and dendritic cells (DCs), thereby reducing autoantibody production and antigen presentation.

Signaling Pathways Modulated by this compound

The immunomodulatory effects of this compound are mediated through its influence on several critical intracellular signaling pathways. Understanding these pathways is crucial for elucidating its precise mechanism of action and for the development of targeted therapies.

NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation. By suppressing the phosphorylation of IKKβ and the subsequent degradation of IκBα, this compound prevents the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][2][3]

Jak/Stat3 Signaling Pathway

The Jak/Stat3 pathway is pivotal in the differentiation of Th17 cells. This compound has been demonstrated to inhibit the phosphorylation of Jak3 and STAT3, a critical step for its activation and subsequent translocation to the nucleus.[4][5] By blocking this pathway, this compound effectively suppresses the expression of RORγt, the master transcription factor for Th17 differentiation, leading to reduced production of IL-17A and other Th17-related cytokines.[4][5]

Experimental Protocols

This section provides detailed methodologies for key in vivo and in vitro experiments commonly used to evaluate the efficacy of this compound in the context of autoimmune diseases.

In Vivo Models

This is a widely used model for rheumatoid arthritis.

-

Animals: Male DBA/1J mice, 8-10 weeks old.

-

Induction:

-

Prepare an emulsion of bovine type II collagen (2 mg/mL in 0.05 M acetic acid) and Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis in a 1:1 ratio.

-

Administer a 100 µL intradermal injection of the emulsion at the base of the tail on day 0.

-

On day 21, administer a booster injection of 100 µL of an emulsion of bovine type II collagen (2 mg/mL) and Incomplete Freund's Adjuvant (IFA) in a 1:1 ratio.[6][7][8]

-

-

This compound Treatment:

-

Administer this compound orally (e.g., 20, 40 mg/kg/day) starting from the day of the first immunization and continue for the duration of the study.[9]

-

-

Assessment:

-

Monitor the incidence and severity of arthritis using a clinical scoring system (0-4 scale per paw) starting from day 21.[9]

-

Measure paw swelling using a plethysmometer.

-

At the end of the study, collect joint tissues for histological analysis of inflammation, pannus formation, and cartilage/bone erosion.

-

Collect blood for measurement of anti-collagen antibodies and inflammatory cytokines.

-

This model mimics the inflammatory skin condition of psoriasis.

-

Animals: Female BALB/c mice, 8-10 weeks old.

-

Induction:

-

This compound Treatment:

-

Assessment:

-

Score the severity of skin inflammation daily based on erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI).[11][13]

-

Measure ear thickness with a micrometer.

-

Collect skin biopsies for histological analysis (acanthosis, parakeratosis, immune cell infiltration).

-

Isolate splenocytes for flow cytometric analysis of T cell populations (Th1, Th17, Tregs).

-

Measure serum cytokine levels (IL-17, IL-22, TNF-α).

-

These mice spontaneously develop a lupus-like autoimmune disease.

-

Animals: Female MRL/lpr mice.

-

This compound Treatment:

-

Assessment:

-

Measure spleen and lymph node weights at the end of the study.

-

Determine serum levels of anti-nuclear antibodies (ANA) and anti-dsDNA antibodies by ELISA.[15][17]

-

Perform histological analysis of kidneys to assess glomerulonephritis.[15][17][18]

-

Analyze splenocyte populations (T cells, B cells, plasma cells) by flow cytometry.[15][17]

-

Measure serum levels of pro-inflammatory cytokines (IFN-γ, IL-17A, IL-1β, TNF-α, IL-6).[15][17]

This model is used to study myasthenia gravis, an antibody-mediated autoimmune disease.

-

Animals: Female Lewis rats, 6-8 weeks old.

-

Induction:

-

This compound Treatment:

-

Administer this compound orally at specified doses starting from the first immunization.[26]

-

-

Assessment:

In Vitro Assays

-

Cell Source: Splenocytes or lymph node cells from treated and control animals.

-

Protocol:

-

Prepare single-cell suspensions.

-

For Th17 analysis, stimulate cells for 4-6 hours with PMA (50 ng/mL), ionomycin (1 µg/mL), and a protein transport inhibitor (e.g., Brefeldin A).

-

Surface stain with fluorescently labeled antibodies against CD4.

-

Fix and permeabilize the cells using a commercial kit (e.g., Foxp3/Transcription Factor Staining Buffer Set).

-

Intracellularly stain with antibodies against IL-17A (for Th17) and Foxp3 (for Tregs).

-

Acquire data on a flow cytometer and analyze the percentage of CD4+IL-17A+ (Th17) and CD4+Foxp3+ (Treg) cells.

-

-

Sample: Serum or cell culture supernatants.

-

Protocol:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-17A) overnight at 4°C.

-

Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

-

Add standards and samples to the wells and incubate for 2 hours at room temperature.

-

Wash and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour.

-

Wash and add streptavidin-HRP. Incubate for 30 minutes.

-

Wash and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution (e.g., 2N H2SO4) and read the absorbance at 450 nm.

-

Calculate cytokine concentrations based on the standard curve.

-

-

Cell Source: Isolated T cells or other relevant immune cells.

-

Protocol:

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.[27][28][29][30][31]

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Detect the signal using an ECL substrate.

-

Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin or GAPDH) to normalize the data.[29][30]

-

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies on this compound in different autoimmune disease models.

Table 1: In Vivo Efficacy of this compound in Autoimmune Disease Models

| Disease Model | Animal Strain | This compound Dose & Route | Key Findings | Reference |

| Collagen-Induced Arthritis | Kunming Mice | 20, 40 mg/kg/day (oral) | Dose-dependently inhibited footpad swelling and arthritic incidence. | [9] |

| Complete Freund's Adjuvant-Induced Arthritis | Sprague-Dawley Rats | 5.3 mg/kg/day (oral) | Reduced joint damage and paw volume. | [1][2] |

| Imiquimod-Induced Psoriasis | BALB/c Mice | 25, 50 mg/kg/day (oral) | Ameliorated skin lesions and reduced PASI scores. | [4][5] |

| Imiquimod-Induced Psoriasis | SKH-1 Mice | 4, 10 mg/kg/day (topical) | Alleviated psoriasis-like skin lesions. | [10][32] |

| Systemic Lupus Erythematosus | MRL/lpr Mice | 10, 20, 40 mg/kg/day (oral) | Reduced splenomegaly, lymphadenopathy, and autoantibody production. | [15][16][17][18] |

| Experimental Autoimmune Myasthenia Gravis | Lewis Rats | Not specified | Attenuated disease severity. | [26] |

Table 2: Effect of this compound on Cytokine Levels

| Disease Model | Animal Strain | This compound Dose | Cytokine | Change | Reference |

| Imiquimod-Induced Psoriasis | BALB/c Mice | 25, 50 mg/kg | IL-17A, TNF-α, IL-6, IFN-γ, IL-2 | Decreased | [4][5] |

| Systemic Lupus Erythematosus | MRL/lpr Mice | 20, 40 mg/kg | IFN-γ, IL-17A, IL-1β, TNF-α, IL-6 | Decreased | [15][17] |

| CFA-Induced Arthritis | Sprague-Dawley Rats | 5.3 mg/kg | TNF-α, IL-1β, IL-6 | Decreased | [1][2] |

Table 3: Effect of this compound on Immune Cell Populations

| Disease Model | Animal Strain | This compound Dose | Cell Type | Change | Reference |

| Imiquimod-Induced Psoriasis | BALB/c Mice | 25, 50 mg/kg | CD4+ T cells, CD8+ T cells | Decreased infiltration | [4][5] |

| Systemic Lupus Erythematosus | MRL/lpr Mice | 20, 40 mg/kg | Activated CD4+ T cells (CD44hiCD62Llo) | Decreased | [15][17] |

| Systemic Lupus Erythematosus | MRL/lpr Mice | 20, 40 mg/kg | Plasma cells (CD138+) | Decreased | [15][17] |

| Experimental Autoimmune Myasthenia Gravis | Lewis Rats | Not specified | Th17 cells | Decreased | [26] |

| Experimental Autoimmune Myasthenia Gravis | Lewis Rats | Not specified | Regulatory T cells (Tregs) | Increased | [26] |

Conclusion

This compound presents a compelling profile as a potential therapeutic agent for autoimmune diseases. Its multifaceted mechanism of action, targeting key inflammatory pathways and regulating immune cell function, provides a strong rationale for its further development. The experimental models and protocols detailed in this guide offer a robust framework for researchers to build upon existing knowledge and explore the full therapeutic potential of this promising natural compound. The quantitative data summarized herein underscore its efficacy in preclinical settings and should encourage further investigation into its clinical utility for the treatment of a range of autoimmune and inflammatory conditions.

References

- 1. This compound from Smilax glabra Roxb. Attenuates Inflammatory Responses in Complete Freund's Adjuvant-Induced Arthritis Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound from Smilax glabra Roxb. Attenuates Inflammatory Responses in Complete Freund's Adjuvant-Induced Arthritis Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound influences the progression of osteoarthritis in rats by down-regulation of PGE-2 expression via the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits Th17 cell differentiation and ameliorates imiquimod-induced psoriasis-like skin lesions in BALB/c mice via Jak3/Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wcd2019milan-dl.org [wcd2019milan-dl.org]

- 6. resources.amsbio.com [resources.amsbio.com]

- 7. chondrex.com [chondrex.com]

- 8. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. Topical this compound ameliorates imiquimod‐induced psoriasis‐like skin lesions in SKH‐1 mice via suppression dendritic cell‐Th17 inflammation axis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. researchgate.net [researchgate.net]

- 13. Establishment of Psoriasis in BALB/c Murine Model using Imiquimod: A Pilot Study | Journal of Advanced Veterinary Research [advetresearch.com]

- 14. frontierspartnerships.org [frontierspartnerships.org]

- 15. Decrease of Functional Activated T and B Cells and Treatment of Glomerulonephitis in Lupus-Prone Mice Using a Natural Flavonoid this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Decrease of Functional Activated T and B Cells and Treatment of Glomerulonephitis in Lupus-Prone Mice Using a Natural Flavonoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Decrease of Functional Activated T and B Cells and Treatment of Glomerulonephitis in Lupus-Prone Mice Using a Natural Flavonoid this compound | PLOS One [journals.plos.org]

- 18. researchgate.net [researchgate.net]

- 19. inotiv.com [inotiv.com]

- 20. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice [hookelabs.com]

- 21. Suppression of lupus nephritis and skin lesions in MRL/lpr mice by administration of the topoisomerase I inhibitor irinotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Treatment of MRL/lpr mice, a genetic autoimmune model, with the Ras inhibitor, farnesylthiosalicylate (FTS) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. dovepress.com [dovepress.com]

- 24. Standardization of the experimental autoimmune myasthenia gravis (EAMG) model by immunization of rats with Torpedo californica acetylcholine receptors — Recommendations for methods and experimental designs - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Standardization of the experimental autoimmune myasthenia gravis (EAMG) model by immunization of rats with Torpedo californica acetylcholine receptors--Recommendations for methods and experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. This compound ameliorates experimental autoimmune myasthenia gravis by decreased Th17 cytokines and up-regulated T regulatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 29. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 30. Phospho-Stat3 (Tyr705) (3E2) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 31. researchgate.net [researchgate.net]

- 32. Topical this compound ameliorates imiquimod-induced psoriasis-like skin lesions in SKH-1 mice via suppression dendritic cell-Th17 inflammation axis - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antioxidant Activity of Astilbin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astilbin, a dihydroflavonol glycoside predominantly found in the rhizome of Smilax glabra, has garnered significant attention for its diverse pharmacological activities, including potent antioxidant effects.[1] This technical guide provides an in-depth overview of the in vitro antioxidant properties of this compound, focusing on its radical scavenging capabilities, inhibitory effects on lipid peroxidation, and its influence on cellular antioxidant defense mechanisms. Detailed experimental protocols, quantitative data summaries, and visual representations of relevant pathways are presented to serve as a comprehensive resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Radical Scavenging Activity

This compound exhibits significant radical scavenging activity against various reactive oxygen species (ROS), a key mechanism in mitigating oxidative stress.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound. This compound has demonstrated potent DPPH radical scavenging activity in a concentration-dependent manner.

Quantitative Data:

| Compound/Extract | IC50 (µg/mL) | Reference |

| This compound | 21.79 | [1] |

| Ascorbic Acid (Positive Control) | 10.9 | [1] |

| Smilax glabra Ethyl Acetate Extract (41.5% this compound) | 24.9 | [1] |

| Smilax glabra Ethanol Extract (21.8% this compound) | 32.3 | [1] |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation:

-

Prepare a 0.5 mM solution of DPPH in 96% ethanol.

-

Dissolve this compound and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., DMSO) to prepare a stock solution. Create a series of dilutions from the stock solution.[1]

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the this compound solution (or standard/blank) to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.[1]

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.[1]

-

Experimental Workflow: DPPH Assay

Caption: Workflow for DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). This compound has been shown to effectively scavenge ABTS radicals.

Quantitative Data:

| Compound | IC50 (µM) | Reference |

| This compound | ~20 | [2] |

| Uric Acid (Positive Control) | >20 | [2] |

Experimental Protocol: ABTS Radical Scavenging Assay

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution.

-

To generate the ABTS•+ radical cation, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol to an absorbance of approximately 0.70 at 734 nm.[3]

-

Prepare various concentrations of this compound and a positive control.

-

-

Assay Procedure:

-

Add a small volume of the this compound solution (or standard/blank) to the diluted ABTS•+ solution.

-

After a 30-minute incubation period, measure the decrease in absorbance at 734 nm.[3]

-

-

Calculation:

-

The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

-

The IC50 value is determined from the concentration-response curve.

-

Experimental Workflow: ABTS Assay

Caption: Workflow for ABTS radical scavenging assay.

Inhibition of Lipid Peroxidation

This compound has been demonstrated to inhibit lipid peroxidation, a key process in cellular injury induced by oxidative stress. The Thiobarbituric Acid Reactive Substances (TBARS) assay is commonly used to measure malondialdehyde (MDA), a major product of lipid peroxidation.

Quantitative Data:

| Compound/Extract | IC50 (µg/mL) | Reference |

| This compound | 22.99 | [1] |

| Curcumin (Positive Control) | 6.48 | [1] |

| Smilax glabra Ethyl Acetate Extract (41.5% this compound) | 9.45 | [1] |

Experimental Protocol: TBARS Assay

-

Sample Preparation:

-

Prepare a tissue homogenate (e.g., mouse brain) to serve as a source of lipids.[1]

-

Induce lipid peroxidation using a Fenton system (e.g., FeSO4 and H2O2).

-

-

Assay Procedure:

-

Incubate the tissue homogenate with the Fenton reagents in the presence and absence of various concentrations of this compound.

-

Add thiobarbituric acid (TBA) solution to the reaction mixture and heat at 95-100°C for a specified time to allow the formation of the MDA-TBA adduct.

-

Cool the samples and measure the absorbance of the resulting pink-colored complex at 532 nm.

-

-

Calculation:

-

The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the this compound-treated samples to the control (without this compound).

-

The IC50 value is determined from the dose-response curve.

-

Modulation of Cellular Antioxidant Defense Systems

This compound not only directly scavenges free radicals but also enhances the endogenous antioxidant defense system by activating key signaling pathways and influencing the activity of antioxidant enzymes.

Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. This compound has been shown to promote the nuclear translocation of Nrf2, leading to the upregulation of downstream antioxidant enzymes.[4]

Experimental Workflow: Nrf2 Nuclear Translocation Assay

-

Cell Culture and Treatment:

-

Cell Fractionation:

-

Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear fractions.

-

-

Western Blot Analysis:

-

Perform Western blotting on both the cytoplasmic and nuclear fractions using an antibody specific for Nrf2.

-

Use appropriate loading controls for each fraction (e.g., β-actin for cytoplasmic, Lamin B1 for nuclear).

-

-

Analysis:

-

An increase in the Nrf2 protein level in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicate this compound-induced nuclear translocation of Nrf2.[4]

-

Signaling Pathway: this compound-Induced Nrf2 Activation

Caption: this compound promotes Nrf2 nuclear translocation.

Effects on Antioxidant Enzymes

This compound treatment has been shown to increase the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[4]

Quantitative Data:

While specific activity units are study-dependent, research indicates that this compound treatment leads to a dose-dependent restoration of SOD activity in cells under oxidative stress.[1]

Experimental Protocols: Antioxidant Enzyme Activity Assays

-

Superoxide Dismutase (SOD) Activity Assay: SOD activity can be measured using commercially available kits that are often based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide anions generated by a xanthine-xanthine oxidase system. The absorbance is measured spectrophotometrically.

-

Catalase (CAT) Activity Assay: CAT activity is typically determined by measuring the rate of decomposition of hydrogen peroxide (H2O2). This can be monitored by the decrease in absorbance at 240 nm.

-

Glutathione Peroxidase (GPx) Activity Assay: GPx activity is often measured indirectly through a coupled reaction with glutathione reductase. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.

Conclusion

This compound demonstrates a multi-faceted antioxidant capacity in vitro. It is a potent scavenger of free radicals, an effective inhibitor of lipid peroxidation, and a modulator of the cellular antioxidant defense system through the activation of the Nrf2 signaling pathway and enhancement of antioxidant enzyme activities. These findings underscore the potential of this compound as a lead compound for the development of novel therapeutic agents for the prevention and treatment of diseases associated with oxidative stress. This technical guide provides a foundational resource for researchers to further explore and harness the antioxidant properties of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Inhibition of peroxidase activity and scavenging of reactive oxygen species by this compound isolated from Dimorphandra mollis (Fabaceae, Caesalpinioideae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ikm.org.my [ikm.org.my]

- 4. This compound exerts a neuroprotective effect by upregulating the signaling of nuclear NF-E2-related factor 2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Superoxide Dismutase - Assay | Worthington Biochemical [worthington-biochem.com]

Astilbin's Modulation of Anti-inflammatory Pathways: A Technical Guide

Executive Summary: Astilbin, a naturally occurring flavonoid found in various plants such as Smilax glabra, has demonstrated significant anti-inflammatory, antioxidant, and immunomodulatory properties.[1][2][3] This technical guide provides an in-depth analysis of the molecular pathways modulated by this compound in its capacity as an anti-inflammatory agent. We will explore its mechanisms of action, focusing on the inhibition of pro-inflammatory signaling cascades including NF-κB and MAPK, suppression of the NLRP3 inflammasome, and activation of the Nrf2 antioxidant response pathway. This document synthesizes quantitative data, details key experimental protocols, and provides visual representations of the signaling pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Core Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects by intervening at multiple points within the complex network of cellular signaling. Its primary mechanisms involve the direct and indirect regulation of key transcription factors, enzymes, and protein complexes that govern the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2.[4][5] this compound has been shown to be a potent inhibitor of this pathway.

This compound's inhibitory action is frequently initiated by targeting upstream components, particularly the Toll-like receptor 4 (TLR4) signaling axis.[6][7] In models of inflammation induced by lipopolysaccharide (LPS), this compound attenuates the inflammatory response by downregulating the expression of TLR4 and its adaptor protein, MyD88.[8][9][10] This upstream inhibition prevents the subsequent activation of IκB kinase (IKK), which is responsible for phosphorylating the inhibitory protein IκBα. By preventing IκBα degradation, this compound ensures that the NF-κB p65 subunit remains sequestered in the cytoplasm, thereby blocking its translocation to the nucleus and subsequent gene transcription.[8][11]

Table 1: Quantitative Effects of this compound on NF-κB Pathway Mediators

| Experimental Model | Treatment | Target Mediator | Result | Reference |

|---|---|---|---|---|

| LPS-induced RAW264.7 cells | This compound (10, 20, 40 µg/mL) | NO Production | Significant suppression | [12][13] |

| LPS-induced RAW264.7 cells | This compound (10, 20, 40 µg/mL) | TNF-α Production | Significant suppression | [12][13] |

| LPS-induced RAW264.7 cells | This compound (10, 20, 40 µg/mL) | IL-6 Production | No significant effect | [12][13] |

| CFA-induced arthritis rats | This compound (5.3 mg/kg, oral) | Serum TNF-α, IL-1β, IL-6 | Significant decrease | [8][11] |

| Human OA chondrocytes | This compound pre-treatment | LPS-induced PGE2, NO, COX-2, iNOS | Inhibition of increase | [9] |

| MRL/lpr mice (lupus model) | this compound (10, 20, 40 mg/kg) | Serum IFN-γ, IL-17A, IL-1β, TNF-α, IL-6 | Dose-dependent reduction |[14] |

Attenuation of the MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are critical signaling molecules that regulate the production of inflammatory cytokines and mediators.[5][15] this compound has been found to suppress the activation of these pathways. By inhibiting the phosphorylation of p38, ERK, and JNK, this compound effectively dampens the downstream inflammatory cascade.[1][16] This action contributes to the reduced expression of pro-inflammatory genes, often in concert with NF-κB inhibition.

Activation of the Nrf2 Antioxidant Pathway

Oxidative stress is intrinsically linked to inflammation. The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. This compound enhances the activation of Nrf2.[4][6] Upon activation, Nrf2 translocates to the nucleus and promotes the transcription of antioxidant genes, including heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO-1).[10][17] This increased antioxidant capacity helps to neutralize reactive oxygen species (ROS), thereby reducing oxidative damage and mitigating a key driver of the inflammatory cycle.

Table 2: Quantitative Effects of this compound on Oxidative Stress Markers

| Experimental Model | Treatment | Parameter | Result | Reference |

|---|---|---|---|---|

| OGD/R-induced primary neurons | This compound (20 µM) | ROS, 4-HNE, 8-OHdG levels | Significant decrease (P < 0.001) | [6] |